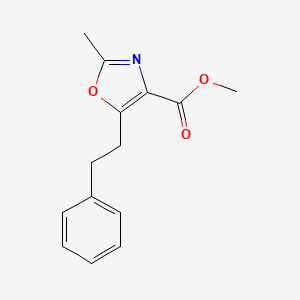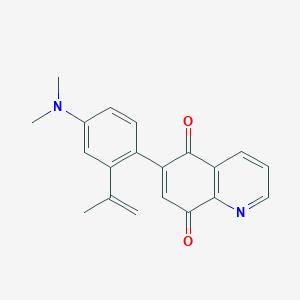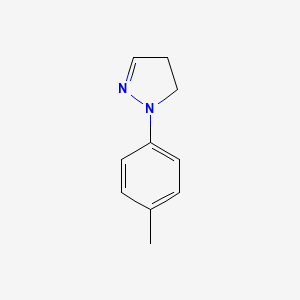![molecular formula C18H17NO5 B15211257 [4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate](/img/structure/B15211257.png)
[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features an oxazolidinone ring, which is known for its biological activity, and a phenyl acetate group, which can influence its chemical reactivity and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the oxazolidinone ring through a cyclization reaction, followed by the attachment of the phenoxy and phenyl acetate groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its stability and reactivity.
Substitution: This type of reaction can introduce new functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more reactive intermediates, while substitution reactions can produce derivatives with enhanced biological activity.
科学研究应用
Chemistry
In chemistry, [4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study enzyme interactions and cellular processes. Its oxazolidinone ring is known for its potential antibacterial properties, making it a candidate for developing new antibiotics.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.
作用机制
The mechanism of action of [4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate involves its interaction with specific molecular targets. The oxazolidinone ring can inhibit bacterial protein synthesis by binding to the ribosomal subunit, preventing the formation of essential proteins. This mechanism is similar to that of other oxazolidinone antibiotics, making it a promising candidate for further research.
相似化合物的比较
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced side effects.
Cycloserine: A compound with a similar structure but different biological activity.
Uniqueness
What sets [4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate apart is its unique combination of functional groups, which can influence its reactivity and biological activity. This makes it a versatile compound for various scientific applications.
属性
分子式 |
C18H17NO5 |
|---|---|
分子量 |
327.3 g/mol |
IUPAC 名称 |
[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate |
InChI |
InChI=1S/C18H17NO5/c1-12(20)23-14-6-8-16(9-7-14)24-15-4-2-13(3-5-15)10-17-18(21)22-11-19-17/h2-9,17,19H,10-11H2,1H3/t17-/m0/s1 |
InChI 键 |
YPKYSQMZVXOQKM-KRWDZBQOSA-N |
手性 SMILES |
CC(=O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@H]3C(=O)OCN3 |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)OC2=CC=C(C=C2)CC3C(=O)OCN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15211202.png)
![5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide](/img/structure/B15211213.png)


![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate](/img/structure/B15211226.png)








